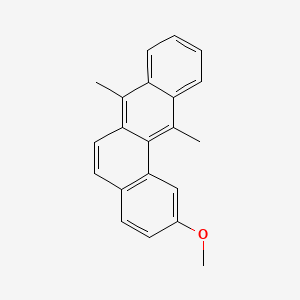

2-Methoxy-7,12-dimethylbenz(a)anthracene

Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Academic Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.netnih.gov These molecules, which consist exclusively of carbon and hydrogen, are uncharged and non-polar. wikipedia.org PAHs are formed from both natural and anthropogenic sources, typically through the incomplete combustion of organic materials. nih.govwikipedia.org Natural sources include forest fires and volcanic eruptions, while human activities such as industrial processes, vehicle emissions, and the burning of fossil fuels are major contributors to their environmental presence. nih.govwikipedia.org

In academic research, PAHs are of great interest due to their widespread distribution as environmental contaminants and their potent biological activities. researchgate.net Historically, they have been instrumental in advancing the understanding of chemical carcinogenesis. wikipedia.org Many PAHs are known to be mutagenic and carcinogenic, properties that often require metabolic activation within an organism to be expressed. researchgate.netcdc.gov This process, primarily mediated by cytochrome P-450 enzymes, can convert the parent PAH into highly reactive metabolites, such as diol epoxides, which can bind to DNA to form adducts. cdc.gov The formation of these DNA adducts is a critical event that can interfere with normal cell replication and initiate cancer. wikipedia.orgcdc.gov Consequently, PAHs serve as crucial model compounds in toxicology and cancer research to investigate the mechanisms of chemical-induced carcinogenesis and to study structure-activity relationships. researchgate.netresearchgate.net

Significance of Substituted Benz[a]anthracenes in Mechanistic Studies

Within the large family of PAHs, benz[a]anthracene and its derivatives are particularly important subjects of study. researchgate.net The parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is a well-established and potent carcinogen and immunosuppressor widely used as a tumor initiator in laboratory research. researchgate.netwikipedia.orgusp.br The study of substituted benz[a]anthracenes—where functional groups like methoxy (B1213986) (–OCH₃), bromo (–Br), or additional methyl (–CH₃) groups are added to the aromatic ring system—is critical for conducting mechanistic studies. nih.govnih.gov

These chemical modifications allow researchers to systematically probe how changes in molecular structure affect biological activity. nih.gov The position and nature of a substituent can dramatically alter a molecule's electronic properties, metabolic fate, and ultimately, its carcinogenic or immunosuppressive potential. nih.govnih.gov For instance, research has shown that methylation at both the 7 and 12 positions of the benz[a]anthracene ring significantly enhances its immunosuppressive effects. nih.gov By comparing the biological activities of a series of related, substituted compounds, scientists can identify the specific molecular features responsible for toxicity and carcinogenicity. This approach is fundamental to understanding the complex mechanisms of action, such as the "bay theory," which predicts that the reactivity of a PAH metabolite is linked to the location of its epoxide group within a sterically hindered "bay region" of the molecule. cdc.gov

Specific Research Focus on 2-Methoxy-7,12-dimethylbenz[a]anthracene within the Broader Benz[a]anthracene Landscape

The specific research focus on 2-Methoxy-7,12-dimethylbenz[a]anthracene stems from its utility as a tool to refine the understanding of PAH carcinogenesis. As a derivative of the potent carcinogen DMBA, its study allows for direct comparisons of how a methoxy group at the 2-position influences biological outcomes.

A key study investigated the carcinogenic activity of several DMBA derivatives with substituents on the 'A' ring by applying them to the skin of mice. nih.gov In this research, 2-Methoxy-7,12-dimethylbenz[a]anthracene was found to be a carcinogen, inducing skin tumors in 35% of the treated mice, which were predominantly squamous cell carcinomas. nih.gov This level of activity was distinct from other derivatives; for example, the 2-bromo derivative was not carcinogenic, while the 1,2,3,4-tetrahydro-DMBA was a very potent carcinogen. nih.gov

These differential effects are scientifically valuable. The finding that derivatives like 2-Methoxy-7,12-dimethylbenz[a]anthracene have varying carcinogenic potencies suggests that the mechanisms of action may be more complex than a single metabolic pathway. nih.gov Specifically, the results indicate that mechanisms other than the formation of a dihydrodiol epoxide in the 'A' ring could be involved in the carcinogenicity of some substituted DMBA compounds. nih.gov This highlights the importance of studying specific derivatives like 2-Methoxy-7,12-dimethylbenz[a]anthracene to uncover the nuanced and multiple pathways of chemical carcinogenesis.

Data Tables

Table 1: Chemical Properties of 2-Methoxy-7,12-dimethylbenz(a)anthracene This table outlines the key computed chemical properties of the compound.

| Property | Value | Source |

| CAS Number | 66240-30-0 | echemi.com |

| Molecular Formula | C₂₁H₁₈O | echemi.com |

| Molecular Weight | 286.4 g/mol | echemi.com |

| Exact Mass | 286.135765193 u | echemi.com |

| XLogP3 | 5.8 | echemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

| Rotatable Bond Count | 1 | echemi.com |

| Topological Polar Surface Area | 9.2 Ų | echemi.com |

| Heavy Atom Count | 22 | echemi.com |

| Complexity | 391 | echemi.com |

Table 2: Carcinogenic Activity of 'A' Ring-Substituted DMBA Derivatives in Mouse Skin This table summarizes the results from a comparative study on the carcinogenicity of various DMBA derivatives applied to mouse skin.

| Compound | Percentage of Mice with Tumors | Primary Tumor Type | Source |

| 1,2,3,4-Tetrahydro-DMBA | ~100% | Skin Carcinomas | nih.gov |

| 4-Bromo-DMBA | 40% | Neurosarcomas | nih.gov |

| 2-Methoxy-DMBA | 35% | Squamous Cell Carcinomas | nih.gov |

| 3-Methoxy-DMBA | 10-17% (3-5 animals) | Skin Tumors | nih.gov |

| 4-Methoxy-DMBA | 10-17% (3-5 animals) | Skin Tumors | nih.gov |

| 3-Bromo-DMBA | 10-17% (3-5 animals) | Skin Tumors | nih.gov |

| 2-Bromo-DMBA | 0% | Not Carcinogenic | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66240-30-0 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-methoxy-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18O/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)11-9-15-8-10-16(22-3)12-20(15)21/h4-12H,1-3H3 |

InChI Key |

VTOCBGVUZXKFEC-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)OC |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)OC |

Other CAS No. |

66240-30-0 |

Synonyms |

2-methoxy-7,12-dimethylbenz(a)anthracene 2-methoxy-DMBA |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 7,12 Dimethylbenz a Anthracene and Analogues

Strategies for the Chemical Synthesis of 2-Methoxy-7,12-dimethylbenz[a]anthracene

One prominent approach involves the reaction of an organometallic reagent with a suitable anhydride. For instance, the synthesis of 9-methoxy- and 10-methoxy-7,12-dimethylbenz[a]anthracene has been achieved through the reaction of a lithiated methoxyphenyl oxazoline (B21484) derivative with a methyl naphthyl ketone. This is followed by a series of established steps to yield the final methoxy-DMBA structure. mdpi.comastrobiology.com This general strategy could be adapted by utilizing appropriately substituted precursors to achieve the 2-methoxy isomer.

Another powerful and more contemporary method is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling has been effectively used to synthesize 3-methoxy-DMBA. beilstein-journals.org This approach typically involves the coupling of a boronic acid or ester with a halide or triflate. For the synthesis of 2-Methoxy-7,12-dimethylbenz[a]anthracene, a plausible route would involve the coupling of a 2-methoxynaphthalene-based boronic acid with a suitably substituted bromobenzene (B47551) derivative, or vice versa.

Oxidative photocyclization of stilbene-like precursors represents another viable synthetic route. This method has been successfully employed in the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, a key intermediate that can be further elaborated to the corresponding 7,12-dimethyl derivative. nih.govnih.govbohrium.com The synthesis involves a Wittig reaction to form a substituted styrylnaphthalene, which then undergoes photocyclization to form the benz[a]anthracene core. The regioselectivity of this cyclization is a critical factor and would need to be carefully controlled to favor the formation of the 2-methoxy isomer.

The following table summarizes these analogous synthetic strategies:

| Synthetic Strategy | Key Reactions & Reagents | Target Isomer(s) |

| Organometallic Addition | Lithiated methoxyphenyl oxazoline, methyl naphthyl ketone | 9-Methoxy-DMBA, 10-Methoxy-DMBA mdpi.comastrobiology.com |

| Suzuki Coupling | Palladium catalyst, boronic acids/esters, organohalides | 3-Methoxy-DMBA beilstein-journals.org |

| Oxidative Photocyclization | Wittig reaction, photocyclization of styrylnaphthalene | 3-Methoxybenz[a]anthracene-7,12-dione nih.govnih.gov |

Preparation of Site-Specifically Modified and Isotopic Labelled 2-Methoxy-7,12-dimethylbenz[a]anthracene Derivatives for Mechanistic Investigations

The synthesis of site-specifically modified and isotopically labeled derivatives of 2-Methoxy-7,12-dimethylbenz[a]anthracene is essential for elucidating its mechanisms of action and metabolic pathways. While specific literature on the isotopic labeling of 2-Methoxy-7,12-dimethylbenz[a]anthracene is scarce, general principles for the isotopic labeling of polycyclic aromatic hydrocarbons (PAHs) can be applied.

Isotopic labels, such as deuterium (B1214612) (²H or D), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C), serve as invaluable tracers in metabolic and mechanistic studies. The introduction of these isotopes can be achieved through several synthetic strategies.

One common approach is to incorporate the isotopic label at a late stage of the synthesis. For example, deuterium can often be introduced by acid-catalyzed exchange reactions on the aromatic ring of the final compound or a late-stage intermediate. However, this method can sometimes lack regioselectivity.

A more precise method involves the use of isotopically labeled starting materials in a total synthesis approach. For the preparation of ¹⁴C-labeled 2-Methoxy-7,12-dimethylbenz[a]anthracene, one could envision using a ¹⁴C-labeled precursor in one of the synthetic routes described in section 2.1. For instance, a ¹⁴C-labeled methylating agent could be used to introduce a ¹⁴C-methyl group at the 7 or 12 position, or a ¹⁴C-labeled building block could be used to construct the aromatic backbone. The synthesis of [¹⁴C]omarigliptin, for example, utilized a ¹⁴C-labeled synthon to construct a key heterocyclic moiety. nih.gov

For deuterium labeling, deuterated starting materials can be employed. For example, the synthesis of deuterated anthracene (B1667546) compounds has been achieved using halogenated benzene-d5. astrobiology.com A similar strategy could be adapted for the synthesis of deuterated 2-Methoxy-7,12-dimethylbenz[a]anthracene by using a deuterated naphthalene (B1677914) or benzene (B151609) precursor.

The following table outlines potential strategies for isotopic labeling:

| Isotope | Labeling Strategy | Potential Precursor/Reagent |

| ¹⁴C | Use of a labeled building block in total synthesis | ¹⁴C-labeled methyl iodide, ¹⁴C-labeled aromatic precursor |

| ²H (D) | Use of deuterated starting materials | Deuterated naphthalene or benzene derivatives |

| ³H | Catalytic tritiation of an unsaturated precursor | Precursor with a double bond for reduction with ³H₂ gas |

Synthesis of Key Metabolites and Structurally Related Benz[a]anthracene Derivatives for Comparative Biological and Toxicological Research

To understand the biological activity and toxicity of 2-Methoxy-7,12-dimethylbenz[a]anthracene, it is crucial to synthesize its potential metabolites and other structurally related analogues for comparative studies. The metabolism of PAHs like DMBA typically involves oxidation by cytochrome P450 enzymes to form phenols, dihydrodiols, and diol epoxides. confex.com

The synthesis of these metabolites as authentic standards is a key research objective. For example, the synthesis of dihydrodiol metabolites of 3-methoxy-DMBA has been reported, providing a template for how one might approach the synthesis of the corresponding metabolites of the 2-methoxy isomer. beilstein-journals.org The general approach involves the stereoselective dihydroxylation of the parent compound or a suitable precursor.

Furthermore, the synthesis of structurally related analogues allows for the investigation of structure-activity relationships. For instance, A-ring reduced analogues of DMBA, such as the dihydro and tetrahydro derivatives, have been synthesized to explore the role of this region in the metabolic activation to ultimate carcinogens. nih.gov

The synthesis of hydroxylated derivatives is also of significant interest, as these are common metabolites of PAHs. nih.govresearchgate.net The preparation of these compounds can often be achieved by direct oxidation of the parent PAH, although this may lack regioselectivity. A more controlled approach involves a total synthesis strategy where the hydroxyl group is introduced as part of one of the initial building blocks.

The table below provides examples of the types of derivatives synthesized for biological and toxicological research, based on studies of the parent DMBA and its isomers.

| Derivative Type | Rationale for Synthesis | Example(s) from Related Compounds |

| Dihydrodiols | Potential proximate carcinogens | Dihydrodiol metabolites of 3-methoxy-DMBA beilstein-journals.org |

| Phenols/Hydroxylated Derivatives | Primary metabolites, markers of exposure | Hydroxylated metabolites of various PAHs nih.govresearchgate.net |

| A-ring Reduced Analogues | Investigate the role of specific regions in metabolism | 1,2-Dihydro-DMBA, 1,2,3,4-Tetrahydro-DMBA nih.gov |

| Diol Epoxides | Ultimate carcinogenic metabolites | DMBA-3,4-diol-1,2-epoxide (synthesis from an intermediate) nih.gov |

Iii. Metabolic Activation Pathways of 2 Methoxy 7,12 Dimethylbenz a Anthracene

Enzymatic Transformations and Bioactivation of 2-Methoxy-7,12-dimethylbenz[a]anthracene

The bioactivation of 2-Methoxy-7,12-dimethylbenz[a]anthracene is understood to follow the canonical pathway established for many carcinogenic PAHs, involving initial oxidation and subsequent hydration to form highly reactive diol-epoxides. researchgate.netresearchgate.net This multi-step enzymatic process is essential for the compound's conversion into its ultimate carcinogenic form.

The initial and rate-limiting step in the metabolic activation of PAHs is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Specifically, isoforms CYP1A1 and CYP1B1 are paramount in the oxidation of these compounds. nih.gov These enzymes introduce an epoxide group onto the aromatic ring system. researchgate.net

For the parent compound DMBA, CYP1B1 is considered a key enzyme in its activation to carcinogenic metabolites. nih.govresearchgate.netnih.gov Studies have shown that CYP1B1-mediated oxidation can lead to the formation of the highly carcinogenic DMBA-3,4-diol-1,2-epoxide, whereas CYP1A1 may be more involved in detoxification pathways in some contexts. researchgate.net The expression of both CYP1A1 and CYP1B1 can be induced by exposure to PAHs through the aryl hydrocarbon receptor (AhR), creating a feedback loop that can enhance metabolic activation. researchgate.netnih.gov It is expected that these same enzyme isoforms are responsible for the initial oxidation of 2-Methoxy-7,12-dimethylbenz[a]anthracene.

Following the initial epoxidation by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role. wikipedia.org This enzyme catalyzes the hydrolysis of the newly formed, and often unstable, epoxide ring to produce a trans-dihydrodiol. wikipedia.orgnih.gov This hydration step is not a detoxification reaction in this context; rather, it is a critical intermediate step in the bioactivation pathway. nih.govnih.gov The resulting dihydrodiol serves as a substrate for a second round of oxidation by CYP enzymes, leading to the formation of the ultimate reactive species, a diol-epoxide. researchgate.netnih.gov The involvement of mEH is therefore indispensable for the formation of the ultimate carcinogenic metabolites of PAHs. wikipedia.org

Identification and Structural Characterization of Reactive Metabolites of 2-Methoxy-7,12-dimethylbenz[a]anthracene

The metabolic activation of PAHs culminates in the formation of highly electrophilic reactive metabolites that can form covalent adducts with cellular nucleophiles like DNA. The primary pathway leading to such metabolites is the "diol-epoxide" pathway. For the parent compound DMBA, the ultimate carcinogenic metabolite is widely recognized as the DMBA-3,4-diol-1,2-epoxide. researchgate.net This species is formed when the DMBA-3,4-dihydrodiol is further epoxidized by a CYP enzyme at the 1,2-double bond. nih.gov

For 2-Methoxy-7,12-dimethylbenz[a]anthracene, analogous reactive metabolites are expected. The presence of the methoxy (B1213986) group at the 2-position would likely lead to the formation of regioisomeric diol-epoxides. The specific structures would depend on the influence of the methoxy group on the enzymatic selectivity.

Table 1: Key Metabolites in the Bioactivation Pathway of the Parent Compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)

| Metabolite Name | Abbreviation | Role in Pathway |

| 7,12-dimethylbenz[a]anthracene-3,4-epoxide | DMBA-3,4-epoxide | Initial product of CYP oxidation |

| 7,12-dimethylbenz[a]anthracene-trans-3,4-dihydrodiol | DMBA-3,4-diol | Product of mEH hydrolysis; proximate carcinogen |

| 7,12-dimethylbenz[a]anthracene-3,4-diol-1,2-epoxide | DMBA-DE | Final product of second CYP oxidation; ultimate carcinogen |

Influence of the Methoxy Group on Regio- and Stereoselectivity of 2-Methoxy-7,12-dimethylbenz[a]anthracene Metabolism

The presence of a substituent on the aromatic ring system, such as the methoxy group at the 2-position, significantly influences the course of metabolism. This influence manifests in both regio- and stereoselectivity.

Regioselectivity: The electron-donating nature of the methoxy group can direct the initial enzymatic attack by CYPs to specific regions of the molecule. This can alter the primary site of epoxidation compared to the unsubstituted parent compound, potentially favoring or disfavoring the formation of the highly carcinogenic 3,4-diol derivative. Furthermore, the methoxy group itself can be a site of metabolism, undergoing O-demethylation to form a phenolic metabolite, which represents a potential detoxification pathway. nih.gov

Stereoselectivity: CYP enzymes and mEH often exhibit high stereoselectivity, producing specific enantiomers and diastereomers of the diol and diol-epoxide metabolites. nih.gov The methoxy substituent can sterically and electronically guide the substrate's orientation within the enzyme's active site, thus determining the stereochemical outcome of the reactions. This is critical, as different stereoisomers of diol-epoxides can have vastly different biological activities.

In vitro and In vivo Metabolic Profiling Techniques for 2-Methoxy-7,12-dimethylbenz[a]anthracene

The study of PAH metabolism relies on a variety of established in vitro and in vivo techniques. nih.govjohnshopkins.edu These methodologies are essential for identifying metabolites, understanding enzymatic pathways, and assessing the formation of reactive intermediates.

In vitro techniques involve incubating the compound with biological preparations that contain the necessary metabolic enzymes. nih.govmdpi.com Common systems include liver microsomes (which are rich in CYP enzymes and mEH), cultured hepatocytes, and purified or recombinant enzymes. nih.gov Following incubation, the mixture of the parent compound and its metabolites is typically separated using high-performance liquid chromatography (HPLC) and identified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

In vivo techniques utilize animal models, such as rats or mice, to study metabolism in a whole-organism context. johnshopkins.edunih.gov The compound is administered to the animal, and metabolites are subsequently identified in urine, feces, and various tissues. nih.gov The use of radiolabeled compounds (e.g., with ¹⁴C or ³H) is a powerful tool in these studies to trace the compound's distribution and metabolic fate throughout the body. nih.gov Physiologically based pharmacokinetic (PBPK) modeling can then be used to integrate in vitro and in vivo data to predict internal dosimetry and metabolic interactions. mdpi.com

Table 2: Common Techniques for Metabolic Profiling of PAHs

| Technique Category | Specific Method | Purpose |

| In Vitro Systems | Liver Microsomes/S9 Fractions | Provides a source of key metabolic enzymes (CYPs, mEH). nih.gov |

| Cultured Hepatocytes | Offers a more complete cellular model with both Phase I and Phase II enzymes. nih.gov | |

| Recombinant Enzymes | Allows for the study of individual enzyme contributions (e.g., specific CYP isoforms). nih.gov | |

| Analytical Methods | High-Performance Liquid Chromatography (HPLC) | Separates parent compound from its various metabolites. nih.gov |

| Mass Spectrometry (MS/MS) | Identifies the structure of metabolites based on mass-to-charge ratio and fragmentation patterns. johnshopkins.edu | |

| In Vivo Studies | Animal Models (Rats, Mice) | Studies metabolism and distribution in a complete biological system. nih.gov |

| Radiolabeling (¹⁴C, ³H) | Traces the fate and clearance of the compound and its metabolites. nih.gov | |

| PBPK Modeling | Simulates and predicts the absorption, distribution, metabolism, and excretion (ADME) of the compound. mdpi.com |

Iv. Molecular Mechanisms of 2 Methoxy 7,12 Dimethylbenz a Anthracene Action

Formation and Characterization of DNA Adducts Induced by 2-Methoxy-7,12-dimethylbenz[a]anthracene and its Metabolites

The carcinogenic potential of many polycyclic aromatic hydrocarbons (PAHs), including the parent compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is largely attributed to the formation of covalent DNA adducts. These adducts, resulting from the reaction of metabolically activated intermediates with DNA bases, can lead to mutations and initiate the process of carcinogenesis.

Metabolic activation of DMBA, a process that is also relevant to its methoxy (B1213986) derivative, can lead to the formation of highly reactive intermediates. A critical step in this process is the formation of a diol epoxide in the "bay region" of the molecule. For DMBA, the major identified DNA adduct results from the reaction of a bay-region diol-epoxide. nih.gov Another significant adduct type arises from the binding of a similar diol-epoxide of a DMBA metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov Research on various derivatives of DMBA has underscored the importance of the 'bay region' diol-epoxide in its carcinogenic and mutagenic activities. nih.gov Specifically, the syn dihydrodiol epoxide-deoxyribonucleoside adducts have been identified in tissues treated with DMBA. nih.gov While direct studies on 2-Methoxy-DMBA are less common, the metabolic pathways of the parent compound provide a strong indication of the types of adducts that are likely to be formed.

Quantitative analysis of DMBA-DNA adducts has shown varying levels of binding across different tissues. For instance, following administration of DMBA, DNA binding levels were found to be higher in the liver compared to the mammary gland, the target tissue for tumor induction in some models. nih.gov Qualitative analysis, often performed using techniques like ³²P-postlabeling and high-performance liquid chromatography (HPLC), has enabled the separation and identification of multiple DNA adducts. nih.govmdpi.comresearchgate.net These analyses have revealed that the profiles of DNA adducts can differ depending on the activation pathway, such as metabolic activation versus photo-irradiation. mdpi.comresearchgate.net For DMBA, depurination adducts, where the carcinogen binds to the N-7 of adenine or guanine, can constitute a significant portion of the total adducts formed. nih.gov Stable DNA adducts, primarily derived from the DMBA diol-epoxide, account for a smaller fraction. nih.gov

Table 1: DNA Adducts of 7,12-dimethylbenz[a]anthracene

| Adduct Type | Formation Pathway | Significance |

|---|---|---|

| Bay-Region Diol Epoxide Adducts | Metabolic activation | Major contributor to carcinogenicity and mutagenicity. nih.govnih.gov |

| 7-hydroxymethyl-12-methylbenz[a]anthracene Diol Epoxide Adducts | Metabolic activation of a DMBA metabolite | A significant type of identified adduct. nih.gov |

| Depurination Adducts (e.g., binding at N-7 of adenine or guanine) | One-electron oxidation | Can represent a very high percentage of total adducts. nih.gov |

Modulation of Gene Expression and Signaling Pathways by 2-Methoxy-7,12-dimethylbenz[a]anthracene

Beyond direct macromolecular damage, 2-Methoxy-DMBA and its parent compound can exert significant effects on cellular signaling and gene expression, further contributing to their biological activity.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the cellular response to a wide range of environmental compounds, including PAHs. nih.govnih.gov DMBA is a known agonist of the AhR. nih.gov Activation of the AhR by ligands like DMBA leads to the induction of a battery of downstream genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1B1. nih.govnih.gov This induction is a key part of the metabolic activation of PAHs. The expression of AhR has been observed in various tissues, and its signaling pathways are considered functional in target organs for DMBA-induced carcinogenesis. nih.gov The activation of AhR and the subsequent downstream signaling can have pleiotropic effects on cellular processes, including cell cycle regulation and apoptosis. nih.govresearchgate.net

Exposure to DMBA has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. researchgate.netnih.govresearchgate.net This is evidenced by increased levels of markers for oxidative damage, such as thiobarbituric-acid-reactive substances and advanced oxidation protein products. nih.govresearchgate.net The metabolic processes that activate DMBA can themselves generate ROS, contributing to this oxidative state. medicopublication.com In response to this oxidative challenge, cellular antioxidant systems are often modulated. Studies have shown that DMBA exposure can lead to a decrease in the levels of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione-S-transferase, as well as a reduction in total reduced glutathione. nih.gov This impairment of the antioxidant defense system can exacerbate the cellular damage caused by ROS. nih.gov The induction of oxidative DNA damage, such as the formation of 8-hydroxyl-2'-deoxyguanosine, has also been observed following DMBA treatment, linking oxidative stress directly to genotoxicity. nih.gov

Table 2: Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-Methoxy-7,12-dimethylbenz[a]anthracene | 2-Methoxy-DMBA |

| 7,12-dimethylbenz[a]anthracene | DMBA |

| 7-hydroxymethyl-12-methylbenz[a]anthracene | |

| Adenine | |

| Guanine | |

| 8-hydroxyl-2'-deoxyguanosine | |

| Catalase | |

| Superoxide dismutase | |

| Glutathione-S-transferase | |

| Glutathione | |

| Thiobarbituric acid reactive substances | |

| 12-O-tetradecanoylphorbol-13-acetate | TPA |

| Benz[a]anthracene-7,12-dione | |

| 7-hydroxy-12-keto-7-methylbenz[a]anthracene | |

| 7,12-epidioxy-7,12-dihydro-DMBA | |

| 12-hydroxymethyl-7-methylbenz[a]anthracene | |

| 6-methyl-1,3,8-trichlorodibenzofuran | 6-MCDF |

| 8-methyl-1,3,6-trichlorodibenzofuran | 8-MCDF |

| 6-cyclohexyl-1,3,8-trichlorodibenzofuran | 6-CHDF |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

Influence on Cell Proliferation, Cell Cycle Regulation, and Apoptosis Signaling in the Context of 2-Methoxy-7,12-dimethylbenz[a]anthracene Exposure.

Detailed research findings, data tables, and discussion on the effects of 2-Methoxy-7,12-dimethylbenz[a]anthracene on these cellular processes are not available in the public domain based on the conducted searches.*

V. Preclinical and Mechanistic Animal Models in 2 Methoxy 7,12 Dimethylbenz a Anthracene Research

Investigation of Organ-Specific Biological Activities and Mechanisms of 2-Methoxy-7,12-dimethylbenz[a]anthracene

The study of 2-Methoxy-7,12-dimethylbenz[a]anthracene (2-MeO-DMBA) and its parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), in preclinical animal models has revealed significant organ-specific biological activities. DMBA is a potent organ-specific laboratory carcinogen and immunosuppressor, widely utilized in cancer research as a tumor initiator. wikipedia.org The organotropic nature of DMBA-induced carcinogenicity is believed to be partly due to metabolic activation within specific organs. nih.gov

Research in various animal models, including rats and mice, has demonstrated that the susceptibility to DMBA-induced carcinogenesis varies between different organs. For instance, in female Sprague-Dawley rats, the mammary gland is highly susceptible, while in male C3H-A vyfB mice, the liver, lungs, and skin are the most common tumor sites. nih.govnih.gov Studies in rainbow trout have also shown organ-specific effects, with dietary ellagic acid modulating DMBA-induced carcinogenesis in the stomach, liver, and swim-bladder in a protocol-dependent manner. nih.gov This organ specificity is linked to the differential expression and induction of metabolic enzymes, such as cytochrome P-450s, in different tissues. nih.gov

Mammary Gland Involvement in 2-Methoxy-7,12-dimethylbenz[a]anthracene Research

The mammary gland is a primary target for the carcinogenic effects of DMBA, making it a crucial organ in related research. The DMBA-induced mammary tumorigenesis model in rodents is considered a relevant and accurate system for studying breast cancer because it closely mimics the multi-step process of the human disease. nih.gov

Studies have shown that female Sprague-Dawley rats are highly susceptible to DMBA-induced mammary tumors. nih.gov The administration of DMBA to these rats can lead to the development of mammary carcinomas in a high percentage of animals. scielo.br For example, one study reported that 100% of treated female Sprague-Dawley rats developed breast carcinomas 13 weeks after a single intragastric dose of DMBA. scielo.br Similarly, in female BALB/c mice, DMBA administration resulted in mammary tumors, with adenoacanthoma being a frequently diagnosed histological type. usp.br The incidence of these tumors often correlates with the administered dose of the carcinogen. usp.br

The susceptibility of the mammary gland is also influenced by hormonal factors and the developmental stage of the gland. Research indicates that the differentiation of mammary cells for milk synthesis during pregnancy can confer resistance to DMBA's carcinogenic effects. nih.gov The metabolic activation of DMBA within the mammary tissue itself is a key factor in its carcinogenic activity in this organ. nih.gov The generation of specific metabolites, such as dihydrodiols, within the mammary gland is correlated with its susceptibility to tumor formation. nih.gov

Furthermore, genetic factors can influence DMBA-induced mammary tumorigenesis. For instance, mice with a heterozygous mutation in the Smad3 gene, which is involved in TGF-ß signaling, exhibit accelerated mammary tumor formation when exposed to DMBA, highlighting the tumor-suppressive role of Smad3 in this context. nih.govoncotarget.com

Hepatic Metabolism and Effects in 2-Methoxy-7,12-dimethylbenz[a]anthracene Studies

The liver plays a central role in the metabolism of DMBA, significantly influencing its systemic toxicity and carcinogenicity. Hepatic metabolism of DMBA involves a complex series of reactions primarily mediated by cytochrome P-450 enzymes. nih.gov These processes can lead to both detoxification and metabolic activation of the compound.

Studies using perfused rat livers have revealed differences in DMBA metabolism between sexes. Intact female Sprague-Dawley rats, which are highly susceptible to DMBA-induced mammary tumors, exhibit a higher rate of hepatic metabolism of DMBA compared to males. nih.gov The liver produces a variety of metabolites, including dihydrodiols and hydroxymethyl derivatives. nih.gov Notably, the formation of the proximate carcinogenic metabolite, the 3,4-dihydrodiol, is higher in the livers of female rats compared to males. nih.gov

The metabolic pathways in liver microsomes are intricate, leading to the formation of numerous derivatives. nih.gov Some of the identified metabolites include 7-methyl-12-hydroxymethylbenz[a]anthracene, 7-hydroxymethyl-12-methylbenz[a]anthracene, and various dihydrodiol derivatives. nih.gov The balance between the formation of activated metabolites and their detoxification through pathways like glucuronidation is critical in determining the ultimate biological effects of DMBA. nih.gov

In some animal models, the liver itself is a target for DMBA-induced carcinogenesis. For example, in male C3H-A vyfB mice, the liver is one of the common sites for tumor development following DMBA administration. nih.gov The metabolic activation of DMBA within the liver is a prerequisite for its carcinogenic effects in this organ and for its systemic effects on other target tissues.

Immunomodulatory Effects and Mechanisms of Immunosuppression by 2-Methoxy-7,12-dimethylbenz[a]anthracene

The T helper lymphocyte has been identified as a likely target for DMBA-induced immunosuppression. nih.gov A key mechanism underlying this effect is the inhibition of interleukin-2 (B1167480) (IL-2) production and the disruption of the IL-2 signaling pathway. nih.gov In vitro studies have shown that DMBA suppresses the mitogenic response of splenocytes, reduces IL-2 production, and decreases the expression of the high-affinity IL-2 receptor. nih.gov

Further research has indicated that DMBA's immunotoxicity is linked to its metabolic activation within lymphoid organs. semanticscholar.org The spleen, a primary lymphoid organ, can metabolize DMBA, leading to the formation of immunosuppressive metabolites. semanticscholar.org Studies using mice with genetic modifications in metabolic enzymes, such as microsomal epoxide hydrolase (mEH), have provided evidence for the critical role of metabolic activation in the spleen in mediating DMBA-induced immunotoxicity. semanticscholar.org

Exposure to DMBA has also been shown to increase susceptibility to challenges with certain pathogens and transplantable tumors, demonstrating the functional consequences of its immunosuppressive activity. nih.gov The compound can suppress the generation of B-lymphocyte colonies from spleen precursor cells and reduce the antibody response to both T-dependent and T-independent antigens. nih.gov

Other Organ Systems and Mechanistic Pathways in 2-Methoxy-7,12-dimethylbenz[a]anthracene Research

Beyond the well-studied effects on the mammary gland, liver, and immune system, DMBA also impacts other organ systems. In male C3H-A vyfB mice, the lungs and skin are also primary sites for tumor development. nih.gov In BALB/c mice, DMBA administration has been shown to induce tumors in the lung, lymphoid tissue, stomach, and skin, in addition to the mammary gland. usp.br

The organotropic carcinogenicity of DMBA is linked to the metabolic capabilities of the specific tissues. nih.gov Research comparing DMBA metabolism in the liver, lung, kidney, and mammary gland of different rat strains has shown that the production of certain metabolites, particularly the 3,4-dihydrodiol and phenol (B47542) metabolites, correlates with the susceptibility of that organ to carcinogenesis. nih.gov

Mechanistic studies have also explored the effects of DMBA on the nervous system. For example, research on related polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) and benz[a]anthracene has indicated that their neurotoxicity can involve oxidative stress-induced neuronal damage and disruption of cholinergic and other neurotransmitter systems. nih.gov While specific neurotoxicity studies on 2-MeO-DMBA are less common, the general mechanisms of PAH toxicity suggest potential for effects on the nervous system.

Furthermore, DMBA exposure can induce genotoxicity in the bone marrow. researchgate.net It can cause DNA damage and affect hematopoietic function, with the susceptibility being influenced by genetic factors such as polymorphisms in the aryl hydrocarbon receptor (AhR) gene. researchgate.net The compound is known to generate DNA-reactive species during its metabolism, which can lead to oxidative stress and DNA adduct formation in various tissues, including the lung and kidney. researchgate.net

Mechanisms of Carcinogenesis and Tumorigenesis Induced by 2-Methoxy-7,12-dimethylbenz[a]anthracene in Preclinical Models

The mechanisms by which DMBA induces carcinogenesis are multifaceted, involving metabolic activation, DNA damage, and the disruption of key cellular signaling pathways. DMBA is a potent tumor initiator, and its carcinogenic activity is dependent on its metabolic conversion to reactive intermediates that can bind to cellular macromolecules, most importantly DNA. wikipedia.orgnebraska.edu

The primary mechanism of metabolic activation involves the formation of diol epoxides, which are highly reactive electrophiles. nebraska.edu These intermediates can form covalent adducts with DNA, leading to mutations if not properly repaired. The formation of these DNA adducts is considered a critical initiating event in DMBA-induced carcinogenesis. researchgate.netnebraska.edu Another proposed mechanism of activation is one-electron oxidation, which forms intermediate radical cations that can also react with DNA. nebraska.edu

The carcinogenic process is also influenced by the cellular response to DNA damage. DMBA can induce a p53-dependent cytotoxic response, which can lead to apoptosis (programmed cell death) or, if the damage is not properly managed, can result in the survival of cells with mutations, potentially leading to cancer. researchgate.net

The aryl hydrocarbon receptor (AhR) plays a crucial role in mediating the toxic and carcinogenic effects of DMBA. usp.brresearchgate.net Activation of the AhR by DMBA leads to the induction of a battery of genes, including those encoding for metabolic enzymes like CYP1A1 and CYP1A2, which are involved in the metabolic activation of DMBA itself. usp.br

The process of tumorigenesis induced by DMBA often follows a multi-step model of initiation and promotion. nih.gov After the initial DNA damage caused by DMBA (initiation), subsequent exposure to tumor promoters can lead to the clonal expansion of the initiated cells and the development of tumors. nih.gov

Tumor Initiation and Promotion Studies with 2-Methoxy-7,12-dimethylbenz[a]anthracene and its Analogues

DMBA is a classic tumor initiator used in two-stage carcinogenesis models, particularly in the skin of mice. nih.gov In these models, a single application of a tumor initiator like DMBA is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov This protocol allows for the accelerated development of tumors, facilitating the study of the mechanisms of carcinogenesis.

The tumor-initiating activity of DMBA has been compared to other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene. nih.gov These studies help to elucidate the structure-activity relationships and the relative potencies of different carcinogens. The susceptibility to tumor initiation by DMBA can vary between different mouse strains, highlighting the influence of genetic background on carcinogenesis. nih.govdocumentsdelivered.com

The process of tumor promotion following DMBA initiation is thought to be enhanced by factors that stimulate cell proliferation and inflammation. For example, dietary fats have been shown to influence the promotion stage of DMBA-induced carcinogenesis. nih.gov In some studies, polyunsaturated fats, when fed after DMBA administration, enhanced tumor development, suggesting a role in tumor promotion. nih.gov

The mechanisms of tumor initiation by DMBA are directly linked to its metabolic activation and the formation of DNA adducts. nebraska.edu The organ-specific nature of DMBA's initiating activity is correlated with the metabolic capacity of the target tissue to generate the ultimate carcinogenic metabolites. nih.gov For instance, the production of the DMBA-3,4-dihydrodiol in a particular organ is associated with its susceptibility to tumor initiation. nih.gov

Table of Tumor Incidence in Animal Models Exposed to DMBA

View Data

| Animal Model | Organ(s) Affected | Tumor Incidence | Reference |

| Female Sprague-Dawley Rats | Mammary Gland | 100% (at 13 weeks) | scielo.br |

| Female BALB/c Mice | Mammary Gland, Lung, Lymphoid Tissue, Stomach, Skin | 68.6% (any tumor) | usp.br |

| Male C3H-A vyfB Mice | Liver, Lungs, Skin | Varies | nih.gov |

| Female C3H-A vyfB Mice | Mammary Glands, Ovaries | Higher with polyunsaturated fat diet | nih.gov |

Role of 2-Methoxy-7,12-dimethylbenz[a]anthracene in Modulating the Tumor Microenvironment

Detailed research specifically investigating the role of 2-Methoxy-7,12-dimethylbenz[a]anthracene in modulating the tumor microenvironment is limited. However, extensive studies on its parent compound, 7,12-dimethylbenz[a]anthracene (DMBA), provide significant insights into the potential mechanisms by which its derivatives may influence the tumor milieu. The tumor microenvironment is a complex and dynamic network of non-malignant cells and extracellular components that plays a critical role in tumor progression, invasion, and metastasis. frontiersin.org

Research on DMBA-induced carcinogenesis has shown that this compound can profoundly alter the tumor microenvironment. Topical application of DMBA in mice has been observed to induce oxidative stress, leading to the production of hydrogen peroxide and the formation of oxidized DNA bases. nih.gov This oxidative stress is temporally associated with inflammatory responses, including edema and the infiltration of polymorphonuclear leukocytes. nih.gov Chronic inflammation is a key factor in creating an immunosuppressive milieu that fosters tumor growth. mdpi.commedicinabuenosaires.com

Furthermore, in models of DMBA-induced oral carcinogenesis, the compound has been shown to promote an invasive and angiogenic phenotype. nih.gov This is achieved through the modulation of various signaling pathways, including the suppression of TGF-β and the activation of NF-κB signaling. nih.gov DMBA also influences the expression of microRNAs, such as miR-21 and let-7, which are involved in regulating tumor suppression and oncogenesis. nih.gov In breast cancer models, DMBA has been found to increase cancer cell proliferation and invasion by promoting epithelial-mesenchymal transition (EMT) and activating Wnt/β-catenin signaling. nih.gov

The activation of the mTOR signaling pathway, which promotes cell growth and proliferation, has also been observed in DMBA-induced tumors. nih.gov The tumor microenvironment in DMBA-induced models is often characterized by the accumulation of myeloid-derived suppressor cells (MDSCs), which inhibit the function of effector T cells and contribute to an immunosuppressive environment. frontiersin.org

While these findings are specific to DMBA, it is plausible that 2-Methoxy-7,12-dimethylbenz[a]anthracene could exert similar effects on the tumor microenvironment, given its structural similarity. The presence of a methoxy (B1213986) group may, however, alter its metabolic activation and subsequent interactions with cellular components, potentially leading to quantitative or even qualitative differences in its modulation of the tumor microenvironment. Further research is necessary to elucidate the specific effects of 2-Methoxy-7,12-dimethylbenz[a]anthracene on the various components of the tumor microenvironment.

Comparative Studies of 2-Methoxy-7,12-dimethylbenz[a]anthracene with other Benz[a]anthracene Derivatives in Animal Models

Comparative studies in animal models are essential for understanding the relative biological activities of different benz[a]anthracene derivatives. A key study compared the effects of 7,12-dimethylbenz[a]anthracene (DMBA) with its 7-hydroxy-, 7,12-dihydroxy-, and 4-methoxy- derivatives in Sprague-Dawley female rats. This research provided valuable data on their differential impacts on various physiological systems.

The study revealed that the monohydroxy derivative, 7-hydroxymethyl-12-methylbenz(a)anthracene, caused more significant damage to hemopoietic and adrenocortical tissues than the parent compound, DMBA. In contrast, the 7,12-dihydroxy- and 4-methoxy- derivatives were found to be inactive in causing such damage. These findings suggest that the toxic effects of DMBA on these tissues may be mediated through its metabolite, 7-hydroxy-DMBA.

With regard to liver enzyme activity, both DMBA and 4-methoxy-DMBA stimulated menadione (B1676200) reductase and N-2-fluorenylacetamide hydroxylase activities. The hydroxymethyl derivatives, however, did not produce a significant effect on these enzymes. Furthermore, the 4-methoxy- and 7,12-dihydroxy- derivatives did not influence the mean body weight of the rats. DMBA induced a temporary loss of body weight, while the 7-hydroxy- derivative led to a more significant and prolonged weight loss.

The following table summarizes the comparative biological activities of these benz[a]anthracene derivatives:

| Compound | Hemopoietic & Adrenocortical Damage | Liver Enzyme Stimulation | Effect on Body Weight |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Present | Stimulated | Temporary Loss |

| 7-Hydroxymethyl-12-methylbenz(a)anthracene | More Extensive than DMBA | Not Significant | Significant & Prolonged Loss |

| 7,12-Dihydroxymethylbenz(a)anthracene | Inactive | Not Significant | No Influence |

| 4-Methoxy-7,12-dimethylbenz(a)anthracene | Inactive | Stimulated | No Influence |

These comparative data highlight the significant influence of substituent groups on the biological activity of the benz[a]anthracene scaffold. The lack of hemopoietic and adrenocortical toxicity with the 4-methoxy derivative, in contrast to the parent compound and its hydroxylated metabolite, underscores the importance of the position and nature of functional groups in determining the toxicological profile of these compounds.

Vii. Methodological Advances in the Study of 2 Methoxy 7,12 Dimethylbenz a Anthracene

Advanced Chromatographic and Spectroscopic Techniques for Metabolite and Adduct Analysis (e.g., High-Performance Liquid Chromatography, Mass Spectrometry)

The biotransformation of PAHs is a critical area of study, as metabolic activation is often a prerequisite for their carcinogenic activity. Advanced separation and detection techniques are essential for identifying the complex mixture of metabolites and DNA adducts formed in biological systems.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAH metabolites. nih.gov It allows for the separation of structurally similar compounds, such as different hydroxylated metabolites and dihydrodiols, from complex biological matrices like liver microsome incubations. nih.govcore.ac.uk The coupling of HPLC with sensitive detectors, particularly fluorescence and UV spectroscopy, enables the tentative identification and quantification of these metabolites. core.ac.uk For instance, studies on DMBA metabolism have successfully used HPLC to resolve a wide array of metabolic products, including those formed at the methyl groups and various positions on the aromatic ring. nih.gov

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), has revolutionized the detection and structural characterization of both metabolites and DNA adducts. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a molecular fingerprint, allowing for definitive identification of compounds. This is particularly crucial for the analysis of DNA adducts, which are formed at very low levels. nih.gov The high sensitivity and specificity of LC-MS/MS-based "adductomics" approaches enable the screening for a wide range of DNA modifications in a single analysis, providing insights into the mechanisms of genotoxicity. nih.govnih.gov Common fragmentation features, such as the neutral loss of the deoxyribose sugar, are used in targeted screening methods to identify potential DNA adducts in a sample. nih.gov

Table 1: Representative HPLC Data for the Separation of PAH Metabolites This table illustrates the type of data generated by HPLC for separating hypothetical metabolites of a PAH compound. Retention times are representative and would vary based on specific chromatographic conditions.

| Peak ID | Hypothetical Metabolite | Retention Time (minutes) |

| 1 | 3-Hydroxy-PAH | 12.5 |

| 2 | 4-Hydroxy-PAH | 13.8 |

| 3 | PAH-trans-8,9-dihydrodiol | 15.2 |

| 4 | 7-Hydroxymethyl-PAH | 18.9 |

| 5 | Parent Compound | 25.1 |

Molecular Biology Techniques for Gene Expression and Pathway Analysis in 2-Methoxy-7,12-dimethylbenz[a]anthracene Research

Understanding the cellular response to PAH exposure requires powerful molecular biology tools to analyze changes in gene expression and identify affected signaling pathways. These techniques can reveal the molecular mechanisms underlying the biological effects of compounds like 2-Methoxy-7,12-dimethylbenz[a]anthracene.

Gene expression analysis, often performed using quantitative real-time polymerase chain reaction (qPCR), microarrays, or RNA sequencing (RNA-seq), provides a comprehensive view of how a cell's transcriptome is altered following chemical exposure. nih.govresearchgate.net Studies on the parent compound DMBA have used these methods to show that PAHs can significantly alter the expression of genes involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes like CYP1A1 and CYP1B1), DNA repair, cell cycle control, and apoptosis (e.g., Bcl-2 and FasL). nih.govcellmolbiol.org For example, qPCR can be used to quantify the upregulation or downregulation of specific target genes, providing precise data on the cellular response. nih.gov

Bioinformatics and pathway analysis tools are then used to interpret these large gene expression datasets. By mapping differentially expressed genes to known biological pathways, researchers can identify the key cellular processes that are perturbed by the compound. researchgate.net This approach can reveal, for instance, that a PAH derivative activates specific stress-response pathways or signaling cascades that are linked to carcinogenesis. nih.gov Such analyses are critical for building a mechanistic understanding of a compound's toxicity and for identifying potential biomarkers of exposure or effect. researchgate.net

Table 2: Example of Gene Expression Changes in Response to PAH Exposure This table provides a hypothetical example of results from a gene expression study, showing genes commonly affected by PAHs and their potential fold change.

| Gene Symbol | Gene Name | Biological Pathway | Hypothetical Fold Change |

| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Xenobiotic Metabolism | +15.2 |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA Repair | +3.5 |

| Bcl-2 | B-cell lymphoma 2 | Apoptosis (Anti-apoptotic) | -2.8 |

| FasL | Fas Ligand | Apoptosis (Pro-apoptotic) | +4.1 |

| CCND1 | Cyclin D1 | Cell Cycle Regulation | +2.1 |

Innovative Imaging Techniques for Monitoring Biological Effects in Preclinical Models of 2-Methoxy-7,12-dimethylbenz[a]anthracene Exposure

Preclinical imaging allows for the non-invasive, longitudinal study of biological processes in living animal models, providing invaluable information on the biodistribution and in vivo effects of a compound. nih.gov These techniques are essential for bridging the gap between discoveries at the molecular level and their physiological relevance in a whole organism. nih.gov

Nuclear medicine techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are powerful molecular imaging modalities. nih.gov By radiolabeling a compound like 2-Methoxy-7,12-dimethylbenz[a]anthracene, researchers can track its uptake, distribution, and clearance in real-time throughout the body of a small animal. chematech-mdt.com This provides critical pharmacokinetic data and can identify organs where the compound or its metabolites accumulate, which may be potential sites of toxicity. nih.gov

Optical imaging, including fluorescence and bioluminescence, is another key modality in preclinical research. visualsonics.com It can be used to monitor tumor growth, metastasis, and the expression of specific genes (using reporter systems) in response to carcinogen exposure. nih.gov For example, an animal model engineered to express a bioluminescent reporter gene under the control of a specific promoter could be used to visualize where and when a particular gene is activated by the test compound. High-resolution anatomical imaging techniques like Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) are often used in conjunction with these functional imaging methods to provide anatomical context. nih.govchematech-mdt.com

Table 3: Overview of Preclinical Imaging Modalities for Xenobiotic Research This table summarizes the primary applications and strengths of various imaging techniques relevant to studying the in vivo effects of compounds like 2-Methoxy-7,12-dimethylbenz[a]anthracene.

| Imaging Modality | Primary Application | Key Strengths |

| PET/SPECT | Biodistribution, Pharmacokinetics, Receptor Occupancy | High sensitivity, Quantitative, Whole-body imaging |

| MRI | High-resolution anatomical imaging, Tumor morphology | Excellent soft-tissue contrast, Non-ionizing radiation |

| CT | High-resolution anatomical imaging, Bone structure | Fast acquisition, High spatial resolution |

| Optical Imaging | Gene expression (reporter genes), Cell tracking, Tumor burden | High throughput, Cost-effective, High sensitivity for superficial signals |

| Photoacoustic Imaging | Molecular functional information in deep tissue | Combines optical contrast with ultrasound resolution |

Viii. Modulation of 2 Methoxy 7,12 Dimethylbenz a Anthracene Activity by Exogenous Agents

Inhibitory Effects of Phytochemicals and Other Compounds on 2-Methoxy-7,12-dimethylbenz[a]anthracene-Induced Molecular Events

A growing body of research has focused on the ability of phytochemicals—biologically active compounds found in plants—and other synthetic agents to counteract the detrimental effects of DMBA. These modulatory agents have been shown to interfere with key stages of carcinogenesis, including the metabolic activation of the procarcinogen and the subsequent binding of its reactive metabolites to cellular DNA.

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Several natural and synthetic compounds have demonstrated the ability to reduce the extent of DMBA-DNA adduct formation, thereby mitigating its genotoxic potential.

Studies have shown that dietary supplementation with garlic powder can significantly inhibit the in vivo binding of DMBA to mammary cell DNA. nih.gov This inhibition extends to both the anti- and syn-dihydrodiol epoxides of DMBA, which are the ultimate carcinogenic metabolites responsible for forming DNA adducts. nih.gov The reduction in DMBA-DNA binding is considered a plausible explanation for the observed inhibition of DMBA-induced mammary tumors. nih.govnih.gov

Similarly, the synthetic organoselenium compound 1,4-phenylenebis(methylene)selenocyanate (p-XSC) has been found to inhibit total DMBA-DNA binding in mammary tissue. nih.govnih.gov This inhibitory action is most pronounced in the early hours following DMBA administration and is attributed to a decrease in the formation of the three primary adducts derived from the bay-region diol-epoxides of DMBA. nih.gov These adducts include those formed with deoxyguanosine and deoxyadenosine. nih.gov

Phytoestrogens such as genistein (B1671435) and daidzein (B1669772) , found in soybeans, have also been investigated for their protective effects. Pretreatment with genistein has been shown to reduce DMBA-induced DNA adduct formation, although the results can be variable between individuals. utmb.edu Both genistein and daidzein have been observed to suppress DMBA-induced sister chromatid exchanges, another marker of genetic damage. utmb.edu

The plant phenol (B47542) ellagic acid has been evaluated for its ability to inhibit DMBA-DNA binding. nih.gov In cultured rat mammary epithelial cells, a significant, albeit modest, inhibition of DMBA-DNA binding was observed. nih.gov However, this effect was only detected when ellagic acid was present in a large molar excess compared to DMBA. nih.gov

The following table summarizes the effects of various modulatory agents on DMBA-DNA adduct formation.

| Modulatory Agent | Model System | Key Findings |

| Garlic Powder | Rat Mammary Gland | Significantly depressed the in vivo binding of both anti- and syn-dihydrodiol epoxides of DMBA to mammary cell DNA. nih.gov |

| 1,4-phenylenebis(methylene)selenocyanate (p-XSC) | Rat Mammary Gland | Inhibited total DMBA-DNA binding, particularly the formation of adducts from bay-region diol-epoxides with deoxyguanosine and deoxyadenosine. nih.gov |

| Genistein | Mouse Liver and Mammary Gland | Reduced DMBA-induced DNA adduct formation, though with notable inter-individual variability. utmb.edu |

| Ellagic Acid | Rat Mammary Epithelial Cells | Exhibited a modest inhibition of DMBA-DNA binding, requiring a high molar excess of the agent. nih.gov |

The metabolic activation of DMBA is a prerequisite for its carcinogenic activity. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. nih.govnih.govresearchgate.net Consequently, inhibitors of these enzymes can play a crucial role in preventing DMBA-induced carcinogenesis.

The epoxide hydratase inhibitor 1,2-epoxy-3,3,3-trichloropropane has been shown to eliminate the formation of dihydrodiol metabolites of DMBA and significantly inhibit the formation of other metabolites. nih.gov This highlights the critical role of epoxide hydrolase in the metabolic pathway of DMBA. nih.gov

Studies with ellagic acid have indicated a modest inhibition of DMBA metabolism in rat mammary epithelial cell aggregates. nih.gov However, similar to its effect on DNA adducts, a high concentration of ellagic acid relative to DMBA was required to observe this inhibition. nih.gov

Certain kinase inhibitors have also been investigated for their ability to modulate DMBA-induced gene expression changes that are indicative of its metabolic activation and carcinogenic effects. For instance, the tyrosine kinase inhibitor (1Z)-1-(3,4-Dihy-droxybenzylidene)-3,4-dihydro nih.govnih.govoxazino[3,4-b]quinazolon-6(1H)-on and N-(3-bromophenyl)-6,7-dimethoxy quinazolin-4-amine were found to reduce the expression of Ha-ras and p53 genes in various organs of mice exposed to DMBA. researchgate.net

The table below outlines the impact of various enzyme inhibitors on the metabolism of DMBA.

| Enzyme Inhibitor | Target Enzyme/Pathway | Model System | Effect on DMBA Metabolism |

| 1,2-epoxy-3,3,3-trichloropropane | Epoxide Hydratase | Rat Liver Microsomes | Eliminated dihydrodiol formation and markedly inhibited the formation of several other DMBA metabolites. nih.gov |

| Ellagic Acid | General Metabolism | Rat Mammary Epithelial Cells | Exhibited a significant but modest inhibition of DMBA metabolism. nih.gov |

| Tyrosine Kinase Inhibitors | Signal Transduction Pathways | Mice | Reduced DMBA-induced expression of Ha-ras and p53 genes. researchgate.net |

Mechanistic Insights into Chemopreventive Strategies against 2-Methoxy-7,12-dimethylbenz[a]anthracene-induced Effects

Chemopreventive strategies against DMBA-induced carcinogenesis often involve a multi-pronged approach that targets different stages of the carcinogenic process. The primary mechanisms of action of these preventive agents include the scavenging of reactive oxygen species (ROS), modulation of carcinogen-metabolizing enzymes, and inhibition of cell proliferation.

Natural compounds like black tea polyphenols have been shown to exert their chemopreventive effects by inhibiting cell proliferation in the target tissue and by modulating the oxidant-antioxidant balance. nih.gov They can suppress DMBA-induced carcinogenesis by reducing the expression of proliferation markers and enhancing the antioxidant status in various tissues. nih.gov

Honokiol (B1673403) , a lignan (B3055560) isolated from Magnolia species, has demonstrated chemopreventive potential by ameliorating DMBA-induced anomalies in Phase I and Phase II metabolizing enzymes and oxidative stress markers. frontiersin.org It was observed that in cancer-induced rats, Phase I enzyme levels were increased while Phase II enzyme levels were decreased; honokiol pre-treatment reversed these changes. frontiersin.org

Organoselenium compounds like p-XSC and its metabolite p-XSeSG inhibit the initiation phase of carcinogenesis by blocking DMBA-DNA adduct formation. nih.gov Furthermore, they can modulate genes in a way that leads to the inhibition of cell proliferation and the induction of apoptosis, which are key mechanisms for chemoprevention in the post-initiation phase. nih.gov

The antioxidant butylated hydroxyanisole (BHA) and disulfiram have also been shown to inhibit DMBA-induced carcinogenesis, with their combined action being more effective than individual treatments. nih.gov Similarly, combinations of sodium selenite , magnesium chloride , ascorbic acid , and retinyl acetate have demonstrated a synergistic effect in reducing tumor incidence, suggesting that targeting multiple pathways can enhance chemopreventive efficacy. nih.gov

The saponins (B1172615) isolated from Moringa oleifera are believed to exert their anticarcinogenic and antioxidative properties by quenching ROS, chelating metal ions, and regenerating membrane-bound antioxidants. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal animal models and administration routes for studying 2-methoxy-7,12-dimethylbenz(a)anthracene (DMBA)-induced carcinogenesis?

- Answer: The Syrian hamster oral cancer model is widely used due to its histopathological similarity to human oral squamous cell carcinoma. DMBA is typically applied topically or via direct injection into target tissues (e.g., mammary fat pads or buccal pouches). For mammary carcinogenesis, DMBA dissolved in corn oil is administered via oral gavage or localized injection, followed by tumor promotion with agents like 12-O-tetradecanoylphorbol-13-acetate (TPA). Studies comparing administration routes in tree shrews found mammary fat pad injections yielded higher tumor incidence and faster progression than oral gavage .

Q. What safety protocols are critical for handling DMBA in laboratory settings?

- Answer: DMBA requires strict containment due to its carcinogenicity and skin permeability. Key protocols include:

- Use of Class I, Type B biological safety hoods for weighing and preparation .

- Engineering controls (local exhaust ventilation) and HEPA-filtered vacuums to minimize airborne particulates .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection. Skin exposure mandates immediate washing with soap and water .

- Regular monitoring of airborne concentrations and decontamination of workspaces with wet methods to avoid dry sweeping .

Q. How is DMBA’s tumor-initiating activity validated in experimental models?

- Answer: DMBA’s tumorigenicity is validated through two-stage carcinogenesis protocols:

Initiation: A single subcarcinogenic dose of DMBA induces DNA adducts in target tissues.

Promotion: Repeated applications of TPA or estrogenic agents stimulate clonal expansion of initiated cells.

Tumor progression is monitored via histopathology (e.g., hyperplasia → dysplasia → carcinoma) and biomarkers like Ki-67 (proliferation) and caspase-3 (apoptosis) .

Advanced Research Questions

Q. What metabolic pathways activate DMBA into DNA-reactive intermediates, and how do these vary across tissues?

- Answer: DMBA is metabolized via cytochrome P450 (CYP1A1/1B1) to form 3,4-epoxide intermediates, which are hydrolyzed by epoxide hydrolase to 3,4-diols. Further oxidation generates the ultimate carcinogen, DMBA-3,4-diol-1,2-epoxide (DMBA-DE), which forms stable DNA adducts. Liver microsomes predominantly produce DMBA-DE, while ovarian metabolism favors 8,9-diol pathways linked to ovotoxicity . Species-specific differences (e.g., murine vs. human CYP isoforms) necessitate careful extrapolation of metabolic data .

Q. How can chemopreventive agents counteract DMBA-induced carcinogenesis, and what methodological approaches validate their efficacy?

- Answer: Chemopreventive agents (e.g., hesperetin, gramine, Pleurotus extracts) are evaluated using:

- In vitro assays: DMBA-treated HepG2 cells or primary hepatocytes to measure cytotoxicity, oxidative stress (e.g., ROS via DCFDA), and DNA adduct quantification (³²P-postlabeling) .

- In vivo models: Co-administration of agents with DMBA/TPA in rodents, followed by tumor latency analysis, histopathology, and biomarker profiling (e.g., Nrf2 for antioxidant response) . Dose-response studies are critical; for example, Pleurotus extracts at 200 mg/kg reduced mammary tumor multiplicity by 60% in rats .

Q. How do researchers resolve contradictions in DMBA’s mechanism of action across carcinogenesis models?

- Answer: Discrepancies arise from tissue-specific metabolic activation and variations in experimental design (e.g., dosing schedules, promoter agents). For example:

- Classical initiation-promotion model: Valid in skin and mammary glands but incomplete for oral carcinogenesis, where DMBA alone suffices for malignant transformation .

- Data reconciliation: Cross-model validation using isotopic labeling (e.g., ¹⁴C-DMBA) to track metabolite distribution and adduct formation. Comparative genomics (e.g., RNA-seq of DMBA-treated vs. control tissues) identifies conserved pathways like PI3K/AKT and Wnt/β-catenin .

Methodological Notes

- Synthesis of DMBA derivatives: 2-Methoxy-DMBA is synthesized via Friedel-Crafts acylation of methoxy-naphthyllithium with phthalic anhydride, followed by cyclization with polyphosphoric acid (PPA). Purity is confirmed via HPLC and NMR .

- Quantifying DNA adducts: ³²P-postlabeling or LC-MS/MS detects DMBA-DE adducts (e.g., dG-N²-DMBA-DE), with detection limits ~1 adduct/10⁸ nucleotides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.